2-(4-Tert-butylbenzyl)azepane oxalate

Lipophilicity Druglikeness MedChem

2-(4-Tert-butylbenzyl)azepane oxalate (CAS 1177289‑49‑4) is a saturated seven‑membered nitrogen heterocycle belonging to the azepane class. It features a 4‑tert‑butylbenzyl substituent at the 2‑position and is supplied as the oxalic acid salt, which enhances its solid‑state handling properties.

Molecular Formula C19H29NO4
Molecular Weight 335.4 g/mol
Cat. No. B1317993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylbenzyl)azepane oxalate
Molecular FormulaC19H29NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC2CCCCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C17H27N.C2H2O4/c1-17(2,3)15-10-8-14(9-11-15)13-16-7-5-4-6-12-18-16;3-1(4)2(5)6/h8-11,16,18H,4-7,12-13H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyXVTQNNVVNVEBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Tert-butylbenzyl)azepane oxalate – A Lipophilic 2‑Substituted Azepane Building Block for MedChem Screening


2-(4-Tert-butylbenzyl)azepane oxalate (CAS 1177289‑49‑4) is a saturated seven‑membered nitrogen heterocycle belonging to the azepane class [1]. It features a 4‑tert‑butylbenzyl substituent at the 2‑position and is supplied as the oxalic acid salt, which enhances its solid‑state handling properties . Azepane‑based compounds have demonstrated a spectrum of pharmacological activities, including protein kinase B (PKB) inhibition, and are widely employed as versatile building blocks in early‑stage drug discovery [2].

Why Simple Azepane Analogs Cannot Substitute for 2-(4-Tert-butylbenzyl)azepane oxalate


Minor changes to the 2‑substituent of azepanes profoundly alter lipophilicity, ionization, and molecular weight, each of which directly impacts solubility, permeability, and target engagement. The 4‑tert‑butylbenzyl group imparts a uniquely high predicted logP (5.22) relative to simpler 2‑benzyl‑ (logP 3.0) or 2‑(4‑methylbenzyl)‑azepane (logP 3.99), resulting in distinct pharmacokinetic and target‑affinity profiles that cannot be replicated by arbitrarily substituting a different benzyl analog . Moreover, the oxalate salt form offers documented solid‑state processing advantages over the corresponding free base or hydrochloride salt, making direct replacement with a non‑salt or alternative salt form suboptimal for reproducible formulation studies [1].

Quantitative Differentiation Evidence for 2-(4-Tert-butylbenzyl)azepane oxalate


>1.5‑unit LogP Increase vs. Closest 2‑Benzyl Azepane Comparators

The target free base, 2-(4‑tert‑butylbenzyl)azepane, exhibits an ACD/LogP of 5.22, which is +2.22 units higher than 2‑benzylazepane (XLogP3 3.0) and +1.23 units higher than 2‑(4‑methylbenzyl)azepane (ACD/LogP 3.99) [1]. This pronounced lipophilicity increase is driven by the 4‑tert‑butyl group and represents a significant deviation in physicochemical properties within the 2‑substituted azepane series.

Lipophilicity Druglikeness MedChem

Lipinski Rule‑of‑5 Violation Profile Unique Among Close Analogs

The target free base triggers one Rule‑of‑5 violation (ACD/LogP >5), whereas 2‑benzylazepane, 2‑(4‑methylbenzyl)azepane, and 2‑(4‑tert‑butylphenyl)azepane each have zero violations . This elevated logP places the target compound outside conventional oral drug‑likeness space, flagging it for alternative formulation strategies (e.g., salt formation, solubilizing excipients) that are unnecessary for its lower‑logP analogs.

Druglikeness Oral bioavailability Lead optimization

Oxalate Salt Solid‑State Advantage over Hydrochloride Counterion

Systematic screening of oxalate salts of trimetazidine, a structurally distinct amine‑based API, demonstrated that oxalate salts improved flowability, tabletability, and stability against high humidity compared to the corresponding di‑hydrochloride salt [1]. Although direct data for 2‑(4‑tert‑butylbenzyl)azepane salts are not published, the trimetazidine case illustrates the general principle that substituting an amine hydrochloride with an oxalate salt can resolve poor flow and hygroscopicity issues—problems likely to be exacerbated by the target compound’s high lipophilicity.

Salt selection Solid‑state properties Formulation

Higher Attainable Purity vs. Common Free‑Base Analogs

The oxalate salt is commercially available at 97‑98% purity (CheMenu, MolCore), whereas structurally similar free‑base azepanes (e.g., 2‑(4‑methylbenzyl)azepane, 2‑(4‑tert‑butylphenyl)azepane) are typically listed at 95% purity . The higher purity reduces the risk of confounding assay results caused by impurities.

Compound quality Screening reliability Procurement

Optimal Application Scenarios for 2-(4-Tert-butylbenzyl)azepane oxalate


MedChem Libraries for CNS‑Permeable Lead Identification

The high logP (5.22) and one Rule‑of‑5 violation make this compound a strong candidate for inclusion in fragment‑ or lead‑like libraries targeting intracellular or CNS targets where enhanced membrane permeability is required [1]. Its lipophilicity profile differentiates it from simpler 2‑benzyl azepanes, allowing exploration of a distinct physicochemical space within azepane‑based series .

Kinase Inhibitor Scaffold Development

The azepane scaffold has validated activity as a PKB (Akt) inhibitor pharmacophore [1]. The 4‑tert‑butylbenzyl substitution provides steric bulk and lipophilicity that may enhance binding to hydrophobic kinase pockets, while the oxalate salt ensures reliable solid‑state handling during iterative analog synthesis .

Solid‑State Formulation Screening

The oxalate salt form offers documented solid‑state advantages over hydrochloride salts, including improved flow, tabletability, and humidity stability [1]. This makes it suitable for early formulation studies exploring directly compressible dosage forms without the need for complex wet‑granulation processes .

High‑Purity Starting Material for SAR Studies

With commercial purities reaching 98% [1], this compound minimizes the need for pre‑assay purification, enabling direct use in dose‑response or selectivity panel screens where impurity‑driven false positives must be avoided.

Quote Request

Request a Quote for 2-(4-Tert-butylbenzyl)azepane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.